5-Oxo-5-(4-thioformylphenyl)pentanoicacid
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Overview
Description
5-Oxo-5-(4-thioformylphenyl)pentanoic acid is a chemical compound with the molecular formula C12H12O3S It is characterized by the presence of a thioformyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid typically involves the reaction of 4-thioformylbenzaldehyde with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-thioformylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Introduction of substituents such as bromine or nitro groups on the phenyl ring.
Scientific Research Applications
5-Oxo-5-(4-thioformylphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The thioformyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5-(4-phenylphenyl)pentanoic acid
- 5-Oxo-5-(4-methylphenyl)pentanoic acid
- 5-Oxo-5-(4-chlorophenyl)pentanoic acid
Uniqueness
5-Oxo-5-(4-thioformylphenyl)pentanoic acid is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12O3S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-(4-methanethioylphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H12O3S/c13-11(2-1-3-12(14)15)10-6-4-9(8-16)5-7-10/h4-8H,1-3H2,(H,14,15) |
InChI Key |
FITDAGSLKMVJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)CCCC(=O)O |
Origin of Product |
United States |
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